molecular formula C10H13N5O3S B12932014 Adenosine, 2'-deoxy-7,8-dihydro-8-thioxo- CAS No. 17318-18-2

Adenosine, 2'-deoxy-7,8-dihydro-8-thioxo-

Cat. No.: B12932014
CAS No.: 17318-18-2
M. Wt: 283.31 g/mol
InChI Key: HPCFWPYIEBKPPY-KVQBGUIXSA-N
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Description

Adenosine, 2'-deoxy-7,8-dihydro-8-thioxo- (hereafter referred to by its systematic name) is a modified nucleoside characterized by a sulfur atom replacing the oxygen at the C8 position of the purine ring (Figure 1). This substitution alters the electronic and steric properties of the molecule, distinguishing it from its oxygen-containing counterparts, such as 8-oxo-7,8-dihydro-2'-deoxyadenosine (8-oxo-dAdo) and 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dGuo) . The compound is synthesized via site-specific modifications of 2'-deoxyadenosine, often involving bromination at C8 followed by thiolation using sulfur-containing reagents under controlled conditions .

Instead, like 8-oxo-dAdo, it may favor non-canonical pairing modes such as Hoogsteen geometry, which facilitates interactions with thymine or adenine in DNA duplexes .

Properties

CAS No.

17318-18-2

Molecular Formula

C10H13N5O3S

Molecular Weight

283.31 g/mol

IUPAC Name

6-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-8-thione

InChI

InChI=1S/C10H13N5O3S/c11-8-7-9(13-3-12-8)15(10(19)14-7)6-1-4(17)5(2-16)18-6/h3-6,16-17H,1-2H2,(H,14,19)(H2,11,12,13)/t4-,5+,6+/m0/s1

InChI Key

HPCFWPYIEBKPPY-KVQBGUIXSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3NC2=S)N)CO)O

Canonical SMILES

C1C(C(OC1N2C3=NC=NC(=C3NC2=S)N)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-purine-8(9H)-thione typically involves multi-step organic reactions. One common method includes the condensation of appropriate purine derivatives with tetrahydrofuran intermediates under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often incorporating advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-purine-8(9H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted purine derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Antiviral and Anticancer Properties
Adenosine derivatives have been extensively studied for their potential antiviral and anticancer activities. Research indicates that modifications at the 7 and 8 positions of the adenosine structure can enhance its efficacy against certain viral infections and cancer cell proliferation. For instance, compounds similar to adenosine, including 2'-deoxy-7,8-dihydro-8-thioxo-, have shown promising results in inhibiting viral replication in vitro, making them candidates for further development as antiviral agents .

Mechanism of Action
The mechanism through which these compounds exert their effects often involves the inhibition of specific enzymes or pathways critical for viral replication or tumor growth. For example, studies have demonstrated that these nucleosides can interfere with nucleotide metabolism in cancer cells, leading to reduced cell viability and proliferation .

Molecular Biology Applications

Biochemical Research
In molecular biology, adenosine derivatives are utilized as tools to study nucleic acid interactions and cellular signaling pathways. The unique structural modifications of 2'-deoxy-7,8-dihydro-8-thioxo- allow researchers to investigate how changes in nucleoside structure affect binding affinity to DNA or RNA. This can provide insights into the roles of nucleosides in cellular processes such as transcription and replication .

Nucleotide Analog Studies
Nucleotide analogs like adenosine derivatives are crucial for understanding the mechanisms of action of various biological processes. They serve as substrates or inhibitors in enzymatic reactions, allowing researchers to dissect complex biochemical pathways and identify potential therapeutic targets .

Therapeutic Interventions

Potential in Gene Therapy
The incorporation of modified nucleosides into therapeutic strategies such as gene therapy has been explored. The ability of adenosine derivatives to stabilize nucleic acids and enhance their delivery into cells makes them valuable candidates for improving the efficacy of gene therapy approaches .

Immunomodulatory Effects
Recent studies suggest that adenosine derivatives may possess immunomodulatory properties, influencing immune cell activity. This could have implications for developing treatments for autoimmune diseases or enhancing vaccine responses by modulating immune pathways .

Case Study 1: Antiviral Activity

A study investigated the antiviral effects of various adenosine derivatives against influenza virus. The results indicated that compounds with modifications similar to 2'-deoxy-7,8-dihydro-8-thioxo- exhibited significant inhibition of viral replication in cell cultures. The study concluded that these compounds could be developed into effective antiviral agents .

Case Study 2: Cancer Treatment

Research focused on the effects of modified adenosines on cancer cell lines revealed that 2'-deoxy-7,8-dihydro-8-thioxo- significantly inhibited the growth of specific tumor types by inducing apoptosis. This highlights its potential use as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 6-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-purine-8(9H)-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include purine metabolism and signal transduction processes.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between adenosine, 2'-deoxy-7,8-dihydro-8-thioxo- and related oxidized purine derivatives:

Property Adenosine, 2'-Deoxy-7,8-Dihydro-8-Thioxo- 8-Oxo-dAdo 8-Oxo-dGuo Fapy-dA (Formamidopyrimidine-dA)
Modification Site C8 (S substitution) C8 (O substitution) C8 (O substitution) C8 ring-opened structure
Base Pairing Predicted Hoogsteen; disrupted Watson-Crick Hoogsteen with thymine Hoogsteen with adenine Non-planar; disrupts pairing
Synthesis Method Bromopurine intermediate + sulfur reagents Bromopurine + H₂/Pd Bromoguanine + H₂/Pd Oxidative stress-induced ring opening
Mutagenic Effect Unknown; potential G→T or A→C transversions A→C transversions G→T transversions Predominantly frameshifts
Detection Methods Limited data; LC-MS likely required HPLC-ECD, LC-MS ELISA, LC-MS Immunoassays, mass spectrometry
Biological Role Research tool for DNA damage studies Oxidative lesion marker Gold-standard oxidative biomarker Repair intermediate

Key Differences and Implications

  • Electronic Effects : The thioxo group (C=S) is less electronegative than the oxo group (C=O), which may reduce hydrogen-bonding strength and alter base-stacking interactions in DNA .
  • Additionally, thio-modified nucleosides are more resistant to enzymatic degradation, making them useful for probing repair pathways .
  • Mutagenicity : While 8-oxo-dGuo is a well-characterized mutagen (causing G→T transversions via mispairing with adenine), the thioxo derivative’s mutagenic profile remains understudied. Preliminary data suggest it may mimic 8-oxo-dAdo in promoting A→C mismatches .

Mechanistic Insights from Structural Studies

  • Hoogsteen Pairing : Like 8-oxo-dAdo, the thioxo derivative is predicted to adopt a syn conformation, enabling Hoogsteen pairing with thymine (Figure 2). This was demonstrated for 8-oxo-dAdo using UV melting and circular dichroism (CD) spectroscopy .
  • Repair Enzyme Interactions : The thioxo lesion is likely recognized by base excision repair (BER) enzymes such as OGG1 and MTH1, albeit with lower efficiency than 8-oxo-dGuo due to steric and electronic differences .

Analytical Challenges

  • Detection Sensitivity : Unlike 8-oxo-dGuo, which is routinely quantified in urine as an oxidative stress biomarker , the thioxo analog lacks standardized detection protocols. Ultra-high-pressure liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is recommended for precise quantification .

Tables and Figures

  • Figure 1: Structure of adenosine, 2'-deoxy-7,8-dihydro-8-thioxo- (derived from ).
  • Figure 2 : Predicted Hoogsteen base pairing mechanism (modeled after ).

Biological Activity

Adenosine, 2'-deoxy-7,8-dihydro-8-thioxo- is a modified nucleoside that exhibits unique biological properties due to its thioxo substitution. This compound has garnered attention in various fields, including cancer research, oxidative stress studies, and antimicrobial activity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The structural modification of adenosine to include a thioxo group at the 8-position alters its reactivity and interactions with biological systems. This modification can influence its role in nucleic acid metabolism and cellular signaling pathways.

1. Antioxidant Properties

Research indicates that adenosine derivatives can act as antioxidants, scavenging reactive oxygen species (ROS) and mitigating oxidative stress. This is particularly relevant in the context of DNA damage where oxidative modifications can lead to mutagenesis.

  • Case Study : A study demonstrated that 8-oxo-7,8-dihydro-2'-deoxyadenosine (a related compound) showed a significant reduction in oxidative DNA damage in vitro. The incorporation of thioxo may enhance this effect due to increased stability against oxidative agents .

2. Antimicrobial Activity

Adenosine derivatives have been evaluated for their antimicrobial properties against various pathogens.

Compound Target Pathogen Minimum Inhibitory Concentration (MIC)
Adenosine, 2'-deoxy-7,8-dihydro-8-thioxo-E. coli200 µg/mL
Adenosine, 2'-deoxy-7,8-dihydro-8-thioxo-S. aureus150 µg/mL

This data suggests that the thioxo modification may enhance the antimicrobial potency of the compound compared to unmodified adenosine .

3. Cancer Research

The thioxo modification has been explored for its potential anti-cancer properties. Studies have shown that certain adenosine derivatives can inhibit cancer cell proliferation and induce apoptosis.

  • Case Study : In vitro assays indicated that adenine derivatives with thioxo groups inhibited pancreatic cancer cell growth significantly, with IC50 values ranging from 10 to 50 µM depending on the specific derivative tested .

The mechanisms by which adenosine, 2'-deoxy-7,8-dihydro-8-thioxo- exerts its biological effects are multifaceted:

  • Inhibition of Nucleotide Metabolism : The compound may interfere with nucleotide synthesis pathways, leading to reduced availability of nucleotides necessary for DNA replication and repair.
  • Modulation of Cell Signaling : Adenosine receptors play critical roles in various cellular processes. Thioxo-modified adenosines may exhibit altered binding affinities to these receptors, influencing signaling pathways involved in inflammation and cell proliferation.
  • Oxidative Stress Response : By acting as an antioxidant, this compound can modulate cellular responses to oxidative stress, potentially enhancing cell survival under stressful conditions.

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